molecular formula C18H14ClNO3S B284793 N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide

N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide

Cat. No.: B284793
M. Wt: 359.8 g/mol
InChI Key: QDWXZBSMGDSURB-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide, also known as C75, is a synthetic compound that has gained significant attention in the field of cancer research. C75 is a potent inhibitor of fatty acid synthase (FAS), an enzyme that plays a crucial role in the synthesis of fatty acids. FAS is overexpressed in many types of cancer, making it an attractive target for cancer therapy.

Mechanism of Action

N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide inhibits FAS by binding to the active site of the enzyme. This binding prevents the formation of malonyl-CoA, which is necessary for the synthesis of fatty acids. Inhibition of FAS leads to a decrease in the synthesis of fatty acids, which results in a decrease in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis (the formation of new blood vessels), which is necessary for the growth and spread of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide in lab experiments is its potency as an FAS inhibitor. This allows for the use of lower concentrations of the compound, which can reduce the risk of off-target effects. However, this compound is also known to be unstable in solution, which can make it difficult to work with in experiments.

Future Directions

There are several potential future directions for research on N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide. One area of interest is the development of more stable analogs of the compound. Another area of interest is the use of this compound in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapy. Additionally, there is interest in exploring the potential of this compound as a treatment for metabolic disorders, such as obesity and type 2 diabetes.

Synthesis Methods

N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide can be synthesized by condensation of 3-chloro-4-hydroxy-1-naphthaldehyde and 2,4-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with thionyl chloride to form this compound.

Scientific Research Applications

N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound works by inhibiting FAS, which is essential for cancer cell survival and proliferation. Inhibition of FAS leads to a decrease in the synthesis of fatty acids, which are necessary for the growth and survival of cancer cells.

Properties

Molecular Formula

C18H14ClNO3S

Molecular Weight

359.8 g/mol

IUPAC Name

(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H14ClNO3S/c1-11-7-8-17(12(2)9-11)24(22,23)20-16-10-15(19)18(21)14-6-4-3-5-13(14)16/h3-10H,1-2H3/b20-16-

InChI Key

QDWXZBSMGDSURB-SILNSSARSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl)C

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl)C

Origin of Product

United States

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